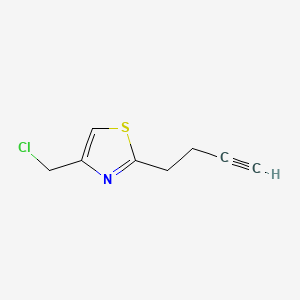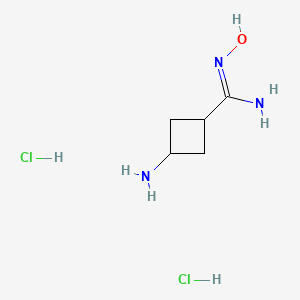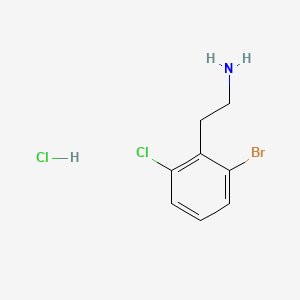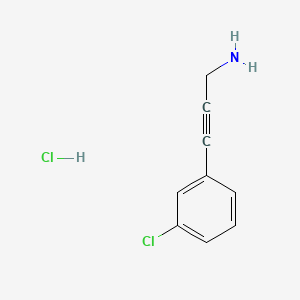![molecular formula C9H20N2O3 B6609518 tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate CAS No. 2349631-80-5](/img/structure/B6609518.png)
tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate, also known as TBAMPC, is an organic compound used in a variety of scientific research applications. TBAMPC is a tertiary amine that is used as a building block in the synthesis of organic compounds and as a reagent in various biochemical and physiological experiments. TBAMPC has a number of advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects are still being studied.
科学的研究の応用
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as amides and esters. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has also been used in the synthesis of peptides and proteins, as well as in the synthesis of peptide-based drugs.
作用機序
The mechanism of action of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate is not fully understood, but it is believed to involve the formation of a carbamate bond between the tert-butyl group and the amino group of the 3-amino-2-methoxypropylcarbamate. This bond is then further stabilized by hydrogen bonding between the tert-butyl group and the carbamate group. This stabilization of the carbamate bond is believed to be the basis for the biological activity of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate.
Biochemical and Physiological Effects
tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has been shown to have anti-inflammatory, analgesic, and antifungal activity.
実験室実験の利点と制限
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low potential for skin and eye irritation. However, tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has some limitations for lab experiments. It is relatively expensive and has a low solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of possible future directions for research on tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate. One possible direction is to investigate the mechanism of action of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate in more detail. Another possible direction is to investigate the biochemical and physiological effects of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate on various cell types, tissues, and organs. In addition, further research could be done to investigate the potential therapeutic applications of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate and to develop new synthetic methods for the synthesis of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate. Finally, further research could be done to investigate the potential toxicity of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate and to develop methods for its safe and effective use in laboratory experiments.
合成法
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate is synthesized from tert-butyl isocyanate and 3-amino-2-methoxypropylcarbamate. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of 80-90°C. The reaction is typically run for 3-4 hours, after which the reaction mixture is cooled and the product is isolated by filtration. The product is then purified by crystallization or column chromatography.
特性
IUPAC Name |
tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQAJSYZUGORCA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)


![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)
![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)